N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline
Overview
Description
“N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline” is a biochemical used for proteomics research . It has a molecular formula of C18H23NO3 and a molecular weight of 301.38 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H23NO3 . This indicates that the molecule is composed of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Scientific Research Applications
1. Synthesis and Characterization
N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline is involved in the synthesis and growth of benzylideneaniline compounds, like N-(4-bromobenzylidene)-4-fluoroaniline (BBFA) and N-(4-bromobenzylidene)-4-methoxyaniline (BBMOA). These compounds are synthesized using a condensation reaction process and display unique crystallization properties in the orthorhombic crystal system. They are characterized using various techniques like NMR, Fourier transform infrared, Raman spectral analyses, and others to study functional groups and molecular structure. Their applications extend to nonlinear optical properties and potential biological activities (Subashini et al., 2021).
2. Biological Activity and Pharmacological Research
The compound plays a role in the development of benzamides for potential neuroleptic activities. It's part of the synthesis process of compounds evaluated for inhibitory effects on certain behaviors in rats, indicating its relevance in pharmacological research and drug development (Iwanami et al., 1981).
3. Development of Gastrointestinal Prokinetic Agents
In the field of gastrointestinal medicine, this compound derivatives have been synthesized and examined for their prokinetic and antiemetic activities. This illustrates the compound's significance in the development of new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Future Directions
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-11-12-22-18-10-5-4-7-15(18)14-19-16-8-6-9-17(13-16)20-2/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRSJTYOQDXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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